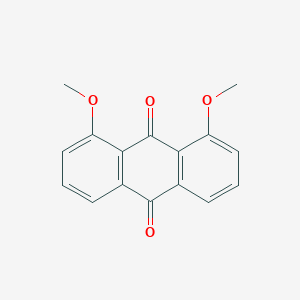

1,8-Dimethoxyanthraquinone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 234746. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,8-dimethoxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c1-19-11-7-3-5-9-13(11)16(18)14-10(15(9)17)6-4-8-12(14)20-2/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCSZITHNACKGTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=O)C3=C(C2=O)C=CC=C3OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7064314 | |

| Record name | 9,10-Anthracenedione, 1,8-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6407-55-2 | |

| Record name | 1,8-Dimethoxy-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6407-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,8-Dimethoxyanthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006407552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,8-Dimethoxyanthraquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234746 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,8-Dimethoxyanthraquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30460 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 1,8-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9,10-Anthracenedione, 1,8-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,8-dimethoxyanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.397 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,8-Dimethoxyanthraquinone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NPF2MDR3G2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Evolution of Anthraquinone Chemistry and Its Research Significance

The chemistry of anthraquinones, compounds characterized by a tricyclic aromatic structure of two benzene (B151609) rings fused to a central quinone ring, has a rich history. Many anthraquinone (B42736) derivatives occur naturally, found in plants, fungi, and lichens, and have been used for centuries as colorants. iarc.friucr.org The parent compound for many derivatives, 1,8-dihydroxyanthraquinone (danthron), is a naturally occurring compound found in various plant species and has also been identified in insects. iarc.fr

The research significance of anthraquinones extends from their traditional use as dyes and pigments to their application in medicinal chemistry. iarc.fr The rigid, planar, and aromatic nature of the anthraquinone core allows it to intercalate into DNA, a mechanism that has been explored in the development of anticancer agents. Furthermore, their ability to undergo reversible redox reactions makes them suitable for applications in electrochemistry. researchgate.net The functionalization of the basic anthraquinone skeleton with different substituent groups, such as hydroxyl or methoxy (B1213986) groups, dramatically alters their chemical, physical, and biological properties, leading to a vast library of compounds with tailored functions for specific research purposes. iucr.org

Contextualizing 1,8 Dimethoxyanthraquinone Within the Anthraquinone Class

1,8-Dimethoxyanthraquinone, also known as 1,8-dimethoxyanthracene-9,10-dione, is a synthetic derivative belonging to the anthraquinone (B42736) family. nih.gov It is typically synthesized through the methylation of 1,8-dihydroxyanthraquinone. researchgate.net This process can be achieved using reagents like dimethyl sulfate (B86663) or methyl tosylate, with some modern methods being developed to be solvent-free and more environmentally friendly. researchgate.net

The defining feature of this compound is the presence of two methoxy (B1213986) (-OCH₃) groups at the 1 and 8 positions of the anthraquinone backbone. This specific substitution pattern significantly influences its properties compared to its parent compound, 1,8-dihydroxyanthraquinone, and its other isomers. smolecule.com The methoxy groups, in contrast to the hydroxyl groups of danthron, reduce the compound's polarity and ability to form hydrogen bonds. This structural difference also creates steric hindrance, which can affect its interaction with biological macromolecules like enzymes or DNA. For instance, while many anthraquinones interact with DNA, studies have shown that 1,8-dimethoxyanthraquinones are incapable of intercalating into DNA, unlike their monohydroxy-monomethoxy counterparts. researchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 1,8-dimethoxyanthracene-9,10-dione | nih.gov |

| CAS Number | 6407-55-2 | nih.gov |

| Molecular Formula | C₁₆H₁₂O₄ | nih.gov |

| Molecular Weight | 268.26 g/mol | nih.gov |

| Appearance | Reddish-orange or yellow crystalline powder | smolecule.com |

| Melting Point | 223 °C | chemicalbook.com |

Table 2: Comparative Properties of Selected Anthraquinone Derivatives

| Compound | Key Structural Difference from this compound | Impact on Properties | Source |

|---|---|---|---|

| 1,8-Dihydroxyanthraquinone | Contains hydroxyl (-OH) groups instead of methoxy (-OCH₃) groups | Higher polarity; enables hydrogen bonding, which can enhance antimicrobial activity. | |

| 1,3-Dimethoxyanthraquinone (B157787) | Isomeric, with methoxy groups at positions 1 and 3 | Reduced steric hindrance compared to the 1,8-isomer, leading to enhanced cytotoxicity in some cancer cell lines. | |

| 1-Hydroxy-8-methoxyanthraquinone | Contains one hydroxyl and one methoxy group | Shows some capacity to interact with DNA, a property absent in the 1,8-dimethoxy derivative. | researchgate.net |

Interdisciplinary Research Perspectives on 1,8 Dimethoxyanthraquinone

Methylation Reactions in this compound Synthesis

The principal route to this compound involves the O-methylation of 1,8-dihydroxyanthraquinone. This reaction targets the hydroxyl groups at the C1 and C8 positions of the anthraquinone core.

Methoxylation of 1,8-Dihydroxyanthraquinone Precursors

The direct methylation of 1,8-dihydroxyanthraquinone is a well-established method for preparing this compound. mit.edu This process involves the reaction of the dihydroxyanthraquinone with a suitable methylating agent in the presence of a base. smolecule.com The hydroxyl groups are converted to methoxy groups, yielding the desired product. smolecule.com A notable synthesis involves the use of dimethyl sulfate (B86663) as the methylating agent, which efficiently yields this compound. mit.edu

Optimization of Reaction Conditions

To enhance the efficiency and yield of the methylation reaction, optimization of the reaction conditions is crucial. A common and effective method utilizes dimethyl sulfate and potassium carbonate in acetone. This combination has been reported to produce this compound in a high yield of 95%. The use of potassium carbonate as a base facilitates the deprotonation of the hydroxyl groups, making them more nucleophilic for the subsequent reaction with dimethyl sulfate. nih.gov The reaction is typically carried out under reflux conditions to ensure complete conversion. nih.gov

In a large-scale, column-free synthesis, approximately 3.5 equivalents of dimethyl sulfate are used to methylate 1,8-dihydroxyanthraquinone, resulting in a 95% yield of this compound. mit.edu

| Reagent/Condition | Role/Observation | Yield |

| 1,8-Dihydroxyanthraquinone | Starting material | - |

| Dimethyl Sulfate | Methylating agent | 95% mit.edu |

| Potassium Carbonate | Base | - |

| Acetone | Solvent | - |

Alternative Synthetic Pathways to this compound and Related Scaffolds

While methylation of the dihydroxy precursor is the most direct route, alternative pathways have been explored, often starting from different anthraquinone derivatives.

Conversion from Anthraquinone-1,8-Disulfonic Acid

An alternative synthesis of this compound starts from anthraquinone-1,8-disulfonic acid. scribd.com This method involves the reaction of the disulfonic acid with methanolic potassium hydroxide (B78521) solution. scribd.comgoogle.com This process offers a different starting point for the synthesis, which can be advantageous depending on the availability and cost of the initial materials.

Preparation from 1,8-Dihydroxyanthraquinone

The preparation of this compound is most commonly accomplished starting from the commercially available 1,8-dihydroxyanthraquinone. mit.edu A highly efficient, four-step, column-free synthesis has been developed, which begins with the methylation of 1,8-dihydroxyanthraquinone using dimethyl sulfate to afford this compound in a 95% yield. mit.edu The crude product from this step can then be directly used in subsequent reactions. mit.edu

Synthesis of Advanced this compound Derivatives

The this compound scaffold serves as a versatile intermediate for the synthesis of more complex molecules. For instance, it is a key precursor in the synthesis of 1,8-dihydroxytriptycene. mit.edu This multi-step synthesis involves the reduction of this compound to 1,8-dimethoxyanthracene, followed by a Diels-Alder reaction and subsequent deprotection. mit.edu

Furthermore, this compound can be nitrated and then hydrolyzed to produce 1,8-dihydroxy-4,5-dinitroanthraquinone. scribd.com The nitration is typically carried out in oleum (B3057394) in the presence of boric acid. scribd.com Another approach involves the nitration of this compound in sulfuric acid, followed by saponification of the methoxy groups. google.com

The hydrolysis of this compound under acidic conditions, such as in a mixture of glacial acetic acid and sulfuric acid, can regenerate 1,8-dihydroxyanthraquinone. smolecule.comnih.gov This reversible reaction highlights the utility of the methoxy groups as protecting groups in more extensive synthetic sequences.

| Derivative | Synthetic Precursor | Key Reagents/Conditions |

| 1,8-Dimethoxyanthracene | This compound | Zinc dust, 10% aqueous NaOH, reflux mit.edu |

| 1,8-Dimethoxytriptycene | 1,8-Dimethoxyanthracene | Diels-Alder reaction |

| 1,8-Dihydroxytriptycene | 1,8-Dimethoxytriptycene | BBr₃, anhydrous DCM mit.edu |

| 1,8-Dihydroxy-4,5-dinitroanthraquinone | This compound | Nitration (oleum, boric acid), then hydrolysis scribd.com |

| 1,8-Dihydroxyanthraquinone | This compound | Glacial acetic acid, sulfuric acid smolecule.comnih.gov |

Regioselective Functionalization Approaches

The substitution pattern of this compound, with electron-donating methoxy groups in the peri-positions, dictates the regiochemical outcome of various functionalization reactions. These groups activate the aromatic rings towards certain transformations while also exerting steric influence, enabling selective modifications at specific positions.

Electrophilic Aromatic Substitution:

The primary mode of regioselective functionalization is electrophilic aromatic substitution. The methoxy groups strongly direct incoming electrophiles to the ortho and para positions. In the case of this compound, the positions ortho to the methoxy groups are C2 and C7, and the para positions are C4 and C5. Due to the deactivating effect of the quinone carbonyls on the central ring, substitution occurs preferentially on the terminal rings.

Nitration: The nitration of this compound is a well-established and highly regioselective process. Treatment with a mixture of nitric and sulfuric acids leads to the selective introduction of nitro groups at the 4- and 5-positions. nih.govmarquette.edu The reaction is typically conducted at low temperatures (e.g., 0–5°C) to control the reaction rate and prevent the formation of by-products. marquette.edu This high degree of regioselectivity is crucial for the synthesis of specific derivatives, such as precursors for dyestuffs and pharmaceuticals.

Modification of Existing Substituents:

Functionalization can also be achieved by chemically altering the methoxy groups themselves.

Hydrolysis (Demethylation): The methoxy groups can be cleaved under acidic or basic conditions to yield the corresponding 1,8-dihydroxyanthraquinone, also known as Danthron. nih.govmarquette.edu A common method involves heating with concentrated sulfuric acid in a solvent like acetic acid. marquette.edursc.org This transformation is often a key step in the synthesis of other derivatives where the free hydroxyl groups are required for subsequent reactions. A patented process describes the selective precipitation of the 1,5-isomer from a mixed hydrolysate, allowing for the isolation of the 1,8-dihydroxy isomer from the mother liquor. rsc.org

Reduction of the Quinone System:

The quinone moiety can be selectively reduced, which not only alters the electronic properties of the molecule but also opens up different reaction pathways for the aromatic core.

Reduction to Anthracene (B1667546): this compound can be reduced to the corresponding 1,8-dimethoxyanthracene. nih.gov A common method for this transformation is the use of zinc dust in a basic aqueous solution (e.g., 10% NaOH) under reflux conditions. nih.gov This reduction is a critical step in the synthesis of more complex three-dimensional structures like triptycenes. nih.gov Other reducing agents, such as cyclohexyl-p-toluene sulphonate, have also been employed, offering the advantage of leaving substituent groups like alkoxyls unattacked. nih.gov

Below is a table summarizing these regioselective functionalization approaches.

| Reaction Type | Reagents and Conditions | Position(s) of Functionalization | Product | Reference(s) |

| Nitration | Nitric acid, Sulfuric acid | 4 and 5 | 4,5-Dinitro-1,8-dimethoxyanthraquinone | nih.govmarquette.edu |

| Hydrolysis | Concentrated H₂SO₄, Acetic Acid, Heat | 1 and 8 (Methoxy groups) | 1,8-Dihydroxyanthraquinone | nih.govmarquette.edursc.org |

| Reduction | Zinc dust, 10% aq. NaOH, Reflux | Quinone carbonyls (9 and 10) | 1,8-Dimethoxyanthracene | nih.gov |

Multi-step Synthesis of Complex Anthraquinone Motifs from this compound

The true synthetic utility of this compound is demonstrated in its use as a foundational block for constructing intricate molecular architectures. By combining regioselective functionalization with subsequent reactions, complex polycyclic and three-dimensional motifs can be assembled.

Synthesis of Triptycenes:

A prominent example is the synthesis of triptycene (B166850) derivatives. Triptycenes are rigid, three-dimensional molecules with a barrel-shaped structure, making them valuable in supramolecular chemistry and materials science. A multi-step, column-free synthesis starting from 1,8-dihydroxyanthraquinone (which is readily prepared from this compound via hydrolysis) highlights this application. nih.gov

The synthetic sequence is as follows:

Methylation: 1,8-Dihydroxyanthraquinone is methylated using dimethyl sulfate to afford this compound in high yield (95%). nih.gov

Reduction: The resulting this compound is reduced to 1,8-dimethoxyanthracene using zinc dust in refluxing aqueous sodium hydroxide, achieving a 96% yield. nih.gov

Diels-Alder Reaction: The 1,8-dimethoxyanthracene then undergoes a [4+2] cycloaddition (Diels-Alder reaction) with an appropriate dienophile, such as benzyne (B1209423) (generated in situ), to construct the characteristic triptycene skeleton. This step yields 1,8-dimethoxytriptycene. nih.gov

Deprotection: Finally, the methoxy groups are removed using a reagent like boron tribromide (BBr₃) in an anhydrous solvent to give the target 1,8-dihydroxytriptycene in 80% yield. nih.gov

Synthesis of Functionalized Danthron Derivatives:

Another example is the elaboration of the nitration product. The synthesis begins with the regioselective dinitration of this compound at the 4- and 5-positions.

Nitration: As previously described, reaction with mixed acid yields 4,5-dinitro-1,8-dimethoxyanthraquinone. marquette.edu

Hydrolysis: The methoxy groups of the dinitro-intermediate are then hydrolyzed by heating, typically in the same acidic medium, to produce 4,5-dinitro-1,8-dihydroxyanthraquinone. marquette.edu This compound is a derivative of Danthron. Subsequent reduction of the nitro groups can provide further complex analogues.

The table below outlines a key multi-step synthesis starting from a this compound precursor.

| Target Motif | Step | Reaction | Reagents/Conditions | Intermediate/Product | Yield | Reference(s) |

| 1,8-Dihydroxytriptycene | 1 | Methylation | Dimethyl sulfate, Base | This compound | 95% | nih.gov |

| 2 | Reduction | Zn dust, 10% aq. NaOH, Reflux | 1,8-Dimethoxyanthracene | 96% | nih.gov | |

| 3 | Diels-Alder | Benzyne precursor | 1,8-Dimethoxytriptycene | 67% | nih.gov | |

| 4 | Demethylation | BBr₃, Anhydrous DCM | 1,8-Dihydroxytriptycene | 80% | nih.gov |

These examples underscore the strategic importance of this compound as a versatile building block, where its inherent reactivity and regiochemical biases are exploited to access a wide range of complex and functionally rich anthraquinone-based molecules.

Oxidation and Reduction Reactions of this compound

This compound can undergo both oxidation and reduction, leading to the formation of quinones and hydroquinones, respectively. The redox properties of the anthraquinone core are central to these transformations. biosynth.comelectrochemsci.org Reduction of this compound can be achieved using reagents like zinc dust. smolecule.com For instance, reduction with zinc dust in a 10% aqueous sodium hydroxide solution can yield 1,8-dimethoxyanthracene. However, reports on the reduction using zinc dust in refluxing acetic acid have shown inconsistent yields, potentially due to over-reduction or polymerization side reactions.

The electrochemical reduction of similar quinone structures has been studied, revealing that the process can involve successive one-electron reductions. electrochemsci.orgresearchgate.net The quinone moiety, upon a one-electron reduction, forms a semiquinone, which plays a significant role in the redox behavior of these compounds. electrochemsci.org Oxidation of this compound can be carried out using agents such as potassium dichromate in sulfuric acid.

Nitration Reactions of this compound

The nitration of this compound is a key reaction for introducing nitro groups onto the anthraquinone skeleton. smolecule.com This electrophilic aromatic substitution is typically performed using a mixture of nitric acid and sulfuric acid. smolecule.com The reaction conditions, particularly temperature and acid concentration, significantly influence the outcome and the formation of byproducts. smolecule.combeilstein-journals.org

Formation of Dinitro-1,8-dihydroxyanthraquinone Derivatives

A significant application of the nitration of this compound is in the synthesis of 4,5-dinitro-1,8-dihydroxyanthraquinone. google.comtandfonline.com This process involves the nitration of this compound followed by the hydrolysis of the methoxy groups. google.comtandfonline.comgoogle.com The reaction is typically carried out by dissolving this compound in concentrated sulfuric acid and then adding a mixture of nitric and sulfuric acids at a low temperature, such as 0-5°C. google.com Following the nitration step, the temperature is elevated to facilitate the saponification of the methoxy groups, yielding the dinitro-dihydroxyanthraquinone derivative. google.comgoogle.com

Influence of Acid Concentration and Temperature on Nitration and Saponification

The concentrations of the acids and the reaction temperature are critical parameters in the nitration and subsequent saponification of this compound. google.comgoogle.com For the nitration step, a mixture of concentrated sulfuric acid (e.g., 96%) and nitric acid (e.g., 33%) is often used. google.com The nitration is conducted at low temperatures, between -10°C and 30°C, to control the reaction rate and minimize the formation of unwanted byproducts. google.com Lowering the nitration temperature to -10°C has been shown to reduce byproduct formation.

After nitration, the saponification of the methoxy groups is achieved by heating the reaction mixture, typically to a temperature range of 90°C to 120°C for several hours. google.comgoogle.com The final concentration of sulfuric acid after the reaction is also important for the crystallization and isolation of the product. google.comgoogle.com An 80-100% sulfuric acid concentration is often desired at the end of the reaction to ensure the precipitation of a pure product. google.comgoogle.com

| Reaction Step | Reagents | Temperature | Key Observations |

| Nitration | This compound, Nitric Acid, Sulfuric Acid | -10°C to 30°C | Lower temperatures reduce byproduct formation. google.com |

| Saponification | Intermediate from nitration | 90°C to 120°C | Hydrolyzes methoxy groups to hydroxyl groups. google.comgoogle.com |

Hydrolysis/Saponification of Methoxy Groups in this compound

The methoxy groups in this compound can be cleaved to form the corresponding dihydroxyanthraquinone, a process known as hydrolysis or saponification. smolecule.comiarc.fr This reaction is typically catalyzed by strong acids. smolecule.comiarc.fr

Acid-catalyzed Hydrolysis of Methoxy Groups

Acid-catalyzed hydrolysis is a common method to convert this compound to 1,8-dihydroxyanthraquinone (chrysazin). smolecule.comiarc.fr This is often achieved by heating the compound in the presence of a strong mineral acid, such as sulfuric acid, in a solvent like glacial acetic acid. google.comgoogle.com The reaction is typically carried out at temperatures above 80°C, often at the reflux temperature of the reaction mixture. google.com The concentration of the acid is crucial, with at least two moles of the mineral acid per mole of the dimethoxyanthraquinone being recommended. google.com

Separation of Isomeric Dihydroxyanthraquinone Products

In instances where a mixture of isomeric dimethoxyanthraquinones is used as the starting material, such as a mixture of 1,5- and this compound, the resulting dihydroxyanthraquinone isomers can be separated. google.com A process has been developed where the hydrolysis of a mixture of 1,5- and this compound is performed in a mixture of glacial acetic acid and sulfuric acid. google.com Due to differing solubilities, the 1,5-dihydroxyanthraquinone (B121750) (anthrarufin) crystallizes out of the hot reaction mixture (above 80°C) and can be removed by filtration. google.com The 1,8-dihydroxyanthraquinone (chrysazin) remains in the mother liquor and can be precipitated by cooling the solution or by diluting it with water. google.com

C-C Bond Formation Reactions Involving Anthraquinone Derivatives

The formation of new carbon-carbon bonds on the anthraquinone framework is a key strategy for developing novel materials and biologically active compounds. While the anthraquinone system presents challenges, specific methodologies have been developed to achieve this functionalization.

The chemical properties of anthraquinones differ from typical aromatic compounds due to the strong deactivating effect of the two carbonyl groups. colab.ws This deactivation generally renders the anthraquinone nucleus resistant to common electrophilic C-C bond-forming reactions like Friedel-Crafts alkylation and acylation under standard conditions. colab.wslibretexts.orgmt.com

However, the presence of strong electron-donating groups, such as the methoxy groups in this compound, can sufficiently activate the aromatic rings to undergo certain electrophilic substitution reactions. colab.wsbiosynth.com The methoxy groups increase the electron density of the benzene (B151609) rings to which they are attached, primarily at the ortho and para positions, thereby facilitating attack by electrophiles. vaia.com

A prominent example of this enhanced reactivity is the nitration of this compound. smolecule.com The reaction, typically carried out with a mixture of nitric and sulfuric acids at low temperatures, proceeds via electrophilic aromatic substitution where the electron-rich rings are attacked by the nitronium ion (NO₂⁺). This reaction leads to the formation of nitro derivatives, demonstrating that the activating effect of the methoxy groups can overcome the inherent deactivation of the quinone structure. smolecule.com In some procedures, the nitration is followed by heating, which facilitates the hydrolysis of the methoxy groups to yield 4,5-dinitro-1,8-dihydroxyanthraquinone.

Modern synthetic organic chemistry has established transition metal-catalyzed cross-coupling reactions as one of the most powerful and versatile methods for forming C-C bonds. pitt.edu For anthraquinone derivatives, this approach is particularly valuable, providing a pathway to derivatives that are inaccessible through classical methods. colab.wsliberty.edu Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings are frequently employed to functionalize the anthraquinone core. liberty.edutandfonline.comacs.orghielscher.com

This strategy typically involves the reaction of a haloanthraquinone or an anthraquinone triflate with a suitable coupling partner, such as an organoboron compound in the case of the Suzuki-Miyaura reaction. hielscher.commdpi.comrsc.org The halogen or triflate group serves as a reactive handle for the palladium catalyst to initiate the catalytic cycle. mdpi.com While this compound itself does not possess such a leaving group, it can be halogenated to create the necessary precursor for these coupling reactions. liberty.edu The presence of activating groups can influence the ease of subsequent halogenation. liberty.eduliberty.edu

The Mizoroki-Heck reaction, for instance, has been successfully applied to aryl halides derived from anthraquinone, coupling them with alkenes to form new C-C bonds. rsc.org The general applicability of these reactions allows for the introduction of a wide variety of alkyl, vinyl, and aryl substituents onto the anthraquinone skeleton.

Table 1: Representative Mizoroki-Heck Cross-Coupling on an Anthraquinone Derivative rsc.org

| Reactant 1 | Reactant 2 | Catalyst / Reagents | Product | Yield |

|---|---|---|---|---|

| Iodoanthraquinone | Ethyl acrylate | Pd/C, K₂CO₃, Cyrene (solvent) | Anthraquinone-substituted ethyl cinnamate | Moderate |

Exploration of this compound as a Chemical Intermediate

This compound serves as a valuable precursor in organic synthesis, particularly for producing dyes, pigments, and other more complex functional molecules. biosynth.comsmolecule.com Its methoxy groups can be retained, modified, or cleaved to access a variety of other important anthraquinone derivatives. smolecule.com

Key transformations include:

Nitration: As discussed, nitration yields nitro-substituted anthraquinones. smolecule.com A subsequent hydrolysis step under the reaction conditions can convert the methoxy groups into hydroxyl groups, as seen in the synthesis of 4,5-dinitro-1,8-dihydroxyanthraquinone. smolecule.comscribd.com

Hydrolysis (Demethylation): The methoxy groups can be cleaved under acidic conditions to yield 1,8-dihydroxyanthraquinone (also known as Danthron or Chrysazin). smolecule.comnih.govchemicalbook.comgoogle.comiarc.frgoogle.com This reaction is often performed using a strong acid like sulfuric acid in a solvent such as glacial acetic acid. smolecule.comgoogle.com

Reduction: The quinone system can be reduced to alter the compound's core structure and properties. smolecule.com Reduction with agents like zinc dust can form 1,8-dimethoxyanthracene, though yields can be inconsistent. smolecule.commarquette.edu Other reducing agents, such as tin(II) chloride or sodium borohydride, can lead to the formation of anthracenone (B14071504) derivatives. researchgate.net

These fundamental reactions highlight the versatility of this compound as a starting material for a range of substituted anthraquinones and related polycyclic compounds.

Table 2: Selected Chemical Transformations of this compound

| Reaction | Reagents / Conditions | Product | Reference |

|---|---|---|---|

| Nitration / Hydrolysis | HNO₃, H₂SO₄; 0-5°C then 100-105°C | 4,5-Dinitro-1,8-dihydroxyanthraquinone | smolecule.com, |

| Hydrolysis | H₂SO₄, Glacial Acetic Acid; Reflux | 1,8-Dihydroxyanthraquinone | smolecule.com, google.com |

| Reduction | Zinc dust, Aqueous Ammonia | 1,8-Dimethoxyanthracene | smolecule.com |

Natural Occurrence, Isolation, and Biosynthetic Pathways of Methoxy Anthraquinones

Identification of Anthraquinones in Plant Species (General)

Anthraquinones are a class of aromatic compounds widely distributed in the plant kingdom. They are found in various parts of plants, including the roots, leaves, and fruits. These compounds are significant for their diverse biological activities and have been isolated from numerous plant families, such as Rubiaceae, Polygonaceae, and Leguminosae. nih.gov The identification and characterization of anthraquinones from plant sources are typically achieved through a combination of extraction, chromatographic separation, and spectroscopic analysis.

The genera Morinda and Damnacanthus, both belonging to the Rubiaceae family, are well-known for producing a rich diversity of anthraquinones, including several methoxylated derivatives.

Research on Morinda citrifolia (Noni) has led to the identification of numerous anthraquinones from its roots, fruits, and flowers. While direct isolation of 1,8-dimethoxyanthraquinone has not been reported, a variety of other methoxylated anthraquinones have been characterized. For instance, 1,8-dihydroxy-2-methyl-3,7-dimethoxyanthraquinone has been identified in M. citrifolia. nih.gov Other related compounds found in the Morinda genus include rubiadin-1-methyl ether, morindone-5-methyl ether, and 6,8-dimethoxy-3-methylanthraquinone 1-O-β-rhamnopyranosyl(1→4) β-D-glucopyranoside, which was isolated from the flowers of M. citrifolia. scispace.comscispace.com A new bianthraquinone, morindaquinone, was isolated from the roots of Morinda coreia, along with other known methoxylated anthraquinones like rubiadin-1-methyl ether and 2-methoxy-1,3,6-trihydroxyanthraquinone. nih.gov

Similarly, studies on the genus Damnacanthus have revealed a complex profile of anthraquinones. A comprehensive analysis of Damnacanthus indicus identified 112 different anthraquinones, including several dimethoxy derivatives such as 2-formyl-1,3-dimethoxyanthraquinone. nih.gov Another study on the root of Damnacanthus officinarum also reported the presence of various anthraquinones. researchgate.net

The following table summarizes some of the methoxylated anthraquinones identified in the genera Morinda and Damnacanthus.

| Compound Name | Plant Source | Reference |

| 1,8-Dihydroxy-2-methyl-3,7-dimethoxyanthraquinone | Morinda citrifolia | nih.gov |

| Rubiadin-1-methyl ether | Morinda coreia | nih.gov |

| 2-Methoxy-1,3,6-trihydroxyanthraquinone | Morinda coreia | nih.gov |

| 6,8-Dimethoxy-3-methylanthraquinone 1-O-β-rhamnopyranosyl(1→4) β-D-glucopyranoside | Morinda citrifolia (flowers) | scispace.comscispace.com |

| 2-Formyl-1,3-dimethoxyanthraquinone | Damnacanthus indicus | nih.gov |

Fungal and Microbial Sources of Anthraquinones

Fungi, particularly marine-derived species, are a prolific source of structurally diverse anthraquinones. These microorganisms have been found to produce a wide array of secondary metabolites, including numerous polyketides from which anthraquinones are derived. nih.gov The biosynthesis of anthraquinones is widespread in the fungal kingdom, from macroscopic fungi to microscopic molds. nih.gov

Marine environments harbor a vast diversity of fungi that produce unique bioactive compounds. Genera such as Aspergillus, Penicillium, Eurotium, and Stemphylium are known producers of anthraquinones. nih.gov While the direct isolation of this compound from these sources is not prominently reported, various other dimethoxy and methoxy (B1213986) anthraquinone (B42736) derivatives have been identified. For example, a derivative, 1,3-dihydroxy-6,8-dimethoxyanthraquinone, has been isolated from the marine-derived fungus Aspergillus versicolor. nih.govencyclopedia.pub

The structural diversity of fungal anthraquinones is vast, encompassing monomers, dimers, and halogenated derivatives, which often exhibit a range of biological activities. nih.gov

The table below lists some methoxylated anthraquinones isolated from marine-derived fungi.

| Compound Name | Fungal Source | Reference |

| 1,3-Dihydroxy-6,8-dimethoxyanthraquinone | Aspergillus versicolor | nih.govencyclopedia.pub |

The methylation of anthraquinone precursors is a key step in the biosynthesis of methylated anthraquinones in microorganisms. This process is catalyzed by methyltransferase enzymes, which transfer a methyl group, typically from S-adenosyl methionine (SAM), to a hydroxyl group on the anthraquinone scaffold. The timing and specificity of these methylation events contribute to the diversity of methylated anthraquinones observed in nature.

Proposed Biosynthetic Pathways for Anthraquinones

The biosynthesis of the anthraquinone core structure in plants and microorganisms primarily follows two main pathways: the polyketide pathway and the shikimate pathway.

The polyketide pathway is the predominant route for the biosynthesis of many fungal and some plant anthraquinones. mdpi.comresearchgate.net This pathway involves the sequential condensation of acetate (B1210297) units (in the form of acetyl-CoA and malonyl-CoA) to form a linear poly-β-keto chain. This chain then undergoes a series of cyclization and aromatization reactions to form the characteristic tricyclic anthraquinone skeleton. nih.gov

The formation of the initial polyketide chain is catalyzed by a large multi-domain enzyme complex known as polyketide synthase (PKS). The regioselective cyclization of the polyketide chain determines the final structure of the anthraquinone. In fungi, the polyketide pathway typically leads to the formation of 1,8-dihydroxyanthraquinone derivatives. Subsequent modifications, such as hydroxylation, methylation, and glycosylation, further diversify the anthraquinone structures. nih.gov

Enzymatic Methylation Steps in Dimethoxyanthraquinone Biosynthesis

The formation of dimethoxyanthraquinones involves precise enzymatic methylation steps. Research has identified a class of enzymes crucial for this process. A HemN-like radical S-adenosyl-L-methionine (SAM) enzyme, CoeI, has been shown to exhibit methylation activity. nih.govdntb.gov.uanih.govfrontiersin.org This type of enzyme is part of the radical SAM superfamily. nih.govfrontiersin.org

These enzymes utilize S-adenosyl-L-methionine (SAM) as a cofactor and methyl group donor. nih.govyoutube.com The process involves the transfer of a methyl group from SAM to a hydroxyl group on the anthraquinone precursor, a reaction catalyzed by methyltransferase enzymes. youtube.com Specifically, HemN-like enzymes are noted for sharing high sequence homology with HemN and may act on methylated carbon centers, playing a key role in the biosynthesis of various natural products. nih.govfrontiersin.org This enzymatic methylation is a critical step in creating the methoxy groups characteristic of compounds like this compound.

Metabolomics-based Herb Discrimination using Anthraquinone Profiles

Metabolomics, which involves the comprehensive analysis of metabolites in a biological system, serves as a powerful tool for discriminating between herbs based on their chemical profiles. nih.govmdpi.com Anthraquinones, due to their structural diversity and prevalence in certain plant families, are significant chemical markers in these analyses. nih.govrsc.orgresearchgate.net

A notable application of this technique is the differentiation of Damnacanthus indicus, a medicinal herb, grown in various geographical locations. nih.govrsc.orgresearchgate.net The quality and chemical composition of such herbs can vary significantly depending on factors like climate and soil conditions. nih.gov

To achieve this discrimination, researchers employ advanced analytical techniques such as ultra-high performance liquid chromatography-mass spectrometry (UHPLC-MS) to generate detailed chemical fingerprints of the herbs. nih.govrsc.orgresearchgate.net These fingerprints reveal the presence and relative abundance of numerous compounds, including a wide array of anthraquinones. In the case of D. indicus, a study successfully identified 112 different anthraquinones. nih.govrsc.orgresearchgate.net

| Parameter | Description |

| Analytical Technique | Ultra-high performance liquid chromatography-mass spectrometry (UHPLC-MS) |

| Plant Species Studied | Damnacanthus indicus |

| Number of Anthraquinones Identified | 112 |

| Number of Non-Anthraquinone Compounds | 66 |

| Multivariate Analysis Methods | Principal Component Analysis (PCA), Partial Least Square Discriminant Analysis (PLS-DA) |

| Number of Discriminating Markers Identified | 27 |

| Outcome | Successful discrimination of herbs from different geographical origins based on anthraquinone profiles. |

Advanced Spectroscopic Techniques for Structural Elucidation

The precise structure of this compound has been determined through various advanced spectroscopic methods. These techniques provide detailed information about the molecular framework and the arrangement of functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR: The proton NMR spectrum of this compound shows characteristic signals for the methoxy and aromatic protons. The two methoxy groups (-OCH₃) at positions 1 and 8 typically appear as a sharp singlet in the range of δ 3.98 ppm. The aromatic protons on the anthraquinone core give rise to a more complex set of signals in the downfield region of the spectrum.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. nih.gov The carbonyl carbons (C=O) of the quinone structure are typically observed at the most downfield chemical shifts. The carbons attached to the methoxy groups and the other aromatic carbons resonate at characteristic positions, confirming the substitution pattern. For instance, a reported ¹³C NMR spectrum in DMSO-d6 showed signals at δ 189.0, 161.5, 136.4, 127.7, 124.1, 120.5, 112.6, and 55.8. rsc.org

| ¹H NMR Data | |

| Proton Type | Chemical Shift (δ) ppm |

| Methoxy (-OCH₃) | ~3.98 |

| Aromatic (H-2, H-7) | 7.34 (d) |

| ¹³C NMR Data (DMSO-d6) | |

| Carbon Type | Chemical Shift (δ) ppm |

| C=O | 189.0 |

| C-O | 161.5 |

| Aromatic C | 136.4, 127.7, 124.1, 120.5, 112.6 |

| -OCH₃ | 55.8 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. The molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) of 268, which corresponds to the molecular formula C₁₆H₁₂O₄. nih.gov The fragmentation pattern often involves the loss of methyl groups (CH₃) or carbon monoxide (CO) from the parent molecule, providing further structural confirmation.

| Mass Spectrometry Data | |

| Ion | m/z |

| [M]⁺ | 268 |

| [M-CH₃]⁺ | 253 |

| [M-CO]⁺ | 240 |

| [M-2CO]⁺ | 212 |

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the functional groups present in this compound. The spectrum is characterized by strong absorption bands corresponding to the carbonyl (C=O) and ether (C-O) groups. A strong stretching vibration for the C=O groups of the quinone is typically observed around 1670 cm⁻¹. The C-O-C stretching vibrations of the methoxy groups appear in the region of 1250-1300 cm⁻¹.

| IR Spectroscopy Data | |

| Functional Group | Wavenumber (cm⁻¹) |

| C=O (Quinone) | ~1670 |

| C-O-C (Ether) | ~1250-1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The extended conjugation of the anthraquinone system results in absorption in the ultraviolet and visible regions. The spectrum typically shows multiple absorption bands corresponding to π→π* transitions. The presence of methoxy groups can cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted anthraquinone. The visible region of the spectrum ranges from approximately 400 to 800 nm. msu.edu

Application of Multivariate Spectroscopic Methods in Analysis

Multivariate spectroscopic methods, such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression, are increasingly used for the analysis of complex mixtures containing anthraquinones. These chemometric techniques can be applied to data from various spectroscopic methods (e.g., HPLC-DAD, LC-MS) to differentiate between samples from different origins or to identify specific compounds in a complex matrix. nih.govdiva-portal.org For instance, PCA has been used to cluster herb samples based on their chemical profiles, which can be influenced by their geographical origin. nih.gov This approach allows for a more comprehensive analysis than traditional single-variable methods.

Computational Approaches to Spectroscopic Data Prediction

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules like this compound. Methods such as Density Functional Theory (DFT) can be used to calculate and predict NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra. These theoretical predictions can aid in the interpretation of experimental data and provide deeper insights into the structure-property relationships. Recently, deep learning models like Mol2Raman have been developed to predict Raman spectra directly from molecular structures, offering a rapid and accurate alternative to traditional quantum chemical calculations. chemrxiv.org

Spectroscopic Characterization Methodologies for 1,8 Dimethoxyanthraquinone

Theoretical Calculations of Spectroscopic Parameters

Theoretical calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool for the prediction and interpretation of spectroscopic data for complex organic molecules. These computational methods allow for the calculation of various spectroscopic parameters, including vibrational frequencies (Infrared and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). Such calculations provide valuable insights into the molecular structure, electronic properties, and vibrational modes of a compound, often aiding in the assignment of experimental spectra.

For 1,8-Dimethoxyanthraquinone, theoretical studies would typically involve geometry optimization of the molecule's ground state. This optimized structure represents the minimum energy conformation and is the starting point for subsequent calculations of spectroscopic parameters.

Vibrational Spectroscopy (IR and Raman)

The prediction of infrared (IR) and Raman spectra is achieved by calculating the second derivatives of the energy with respect to the atomic coordinates, which yields the harmonic vibrational frequencies. DFT methods, such as B3LYP, are commonly employed for this purpose in conjunction with a suitable basis set (e.g., 6-311++G(d,p)). The calculated frequencies correspond to the different vibrational modes of the molecule, such as the stretching and bending of C=O, C-O, C-C, and C-H bonds.

Due to the systematic overestimation of vibrational frequencies by harmonic calculations, the computed values are often scaled by an empirical factor to improve agreement with experimental data. While specific theoretical vibrational data for this compound is not widely available in the literature, a hypothetical table of calculated versus experimental frequencies would resemble the following:

Hypothetical Data Table: Calculated Vibrational Frequencies for this compound

| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Vibrational Assignment |

|---|---|---|---|

| Data not available | Data not available | Data not available | C=O stretch |

| Data not available | Data not available | Data not available | Aromatic C=C stretch |

| Data not available | Data not available | Data not available | C-O-C asymmetric stretch |

| Data not available | Data not available | Data not available | C-O-C symmetric stretch |

NMR Spectroscopy

The theoretical calculation of NMR chemical shifts is a powerful method for confirming molecular structures. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for such calculations within the DFT framework. The magnetic shielding tensors for each nucleus are calculated, and the chemical shifts are then determined by referencing these values to a standard compound, such as tetramethylsilane (B1202638) (TMS).

Calculations would provide predicted ¹H and ¹³C chemical shifts for each unique atom in the this compound molecule. These theoretical values can be directly compared to experimental spectra to aid in signal assignment.

Hypothetical Data Table: Calculated NMR Chemical Shifts for this compound

| Atom | Calculated ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |

|---|---|---|

| C=O | Data not available | Data not available |

| C-OCH₃ | Data not available | Data not available |

| Aromatic CH | Data not available | Data not available |

| Aromatic C (quaternary) | Data not available | Data not available |

| Atom | Calculated ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) |

| Aromatic H | Data not available | Data not available |

| OCH₃ | Data not available | Data not available |

UV-Vis Spectroscopy

Time-Dependent Density Functional Theory (TD-DFT) is the primary method for calculating the electronic absorption spectra of molecules. This approach computes the excitation energies from the ground state to various excited states, which correspond to the absorption of light in the UV-Vis region. The calculations also yield the oscillator strength for each transition, which is related to the intensity of the absorption band.

These theoretical spectra can predict the wavelength of maximum absorption (λmax) and help in understanding the nature of the electronic transitions (e.g., n → π* or π → π*).

Hypothetical Data Table: Calculated Electronic Transitions for this compound

| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | Data not available | Data not available | Data not available |

| S₀ → S₂ | Data not available | Data not available | Data not available |

Despite the power of these theoretical methodologies, a comprehensive study detailing the calculated spectroscopic parameters for this compound is not readily found in the surveyed scientific literature. Therefore, the data tables presented here are illustrative of the format such research findings would take, but are populated with "Data not available" to reflect the current state of accessible information.

Mechanistic Investigations of Biological Activities of Anthraquinone Derivatives

Overview of Anthraquinone-Based Biological Activities

Anthraquinones, a class of aromatic compounds characterized by a 9,10-anthracene dione (B5365651) core structure, are widely recognized for their diverse and significant biological activities. rsc.orgfrontiersin.org These compounds, found in various natural sources like plants and microorganisms, as well as being synthetically produced, have demonstrated a broad spectrum of pharmacological effects. rsc.orgfrontiersin.orgnih.gov The range of activities includes anticancer, antimicrobial (antibacterial and antifungal), antioxidant, anti-inflammatory, and neuroprotective properties. rsc.orgfrontiersin.orgnih.govmdpi.com

The core anthraquinone (B42736) structure serves as a versatile scaffold for chemical modifications, leading to a wide array of derivatives with distinct biological profiles. nih.gov For instance, naturally occurring anthraquinones like emodin (B1671224) and rhein (B1680588) have been extensively studied for their antitumor effects. frontiersin.org The biological potential of anthraquinones has spurred considerable research into their development as therapeutic agents. rsc.orgnih.gov Their applications are not limited to medicine, as they are also utilized in industries such as dye and pigment production.

Specifically, 1,8-dimethoxyanthraquinone has been noted for its potential antibacterial and antifungal properties, as well as its exploration in the development of new pharmaceuticals with anticancer activities. Studies have shown its effectiveness against various strains of Salmonella, with minimal inhibitory concentrations (MICs) ranging from 8 to 256 µg/mL. Additionally, it has demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and K-562 (chronic myeloid leukemia).

Mechanisms of Action of Anthraquinones

The biological effects of anthraquinones are exerted through a variety of mechanisms at the molecular and cellular levels. researchgate.net A primary mode of action for many anthraquinone derivatives is their interaction with cellular DNA. innovareacademics.in The planar nature of the anthraquinone ring allows it to insert itself between the base pairs of the DNA double helix, a process known as intercalation. innovareacademics.inrsc.org This intercalation can disrupt critical DNA processes like replication and transcription, ultimately interfering with cell function and proliferation. rsc.org

Beyond direct DNA interaction, some anthraquinones can generate reactive oxygen species (ROS). mdpi.com This can lead to oxidative stress within cells, causing damage to various cellular components, including lipids, proteins, and nucleic acids. mdpi.com This ROS-mediated damage can contribute to the cytotoxic effects of these compounds. researchgate.net

Furthermore, anthraquinones are known to modulate the activity of key enzymes and cellular signaling pathways. researchgate.netrsc.org For example, they can inhibit topoisomerases, enzymes that are crucial for managing the topological state of DNA during replication and transcription. mdpi.com By inhibiting these enzymes, anthraquinones can lead to DNA damage and cell cycle arrest. researchgate.netrsc.org The specific mechanisms can vary depending on the chemical structure of the anthraquinone derivative, including the nature and position of its substituents. rsc.org For instance, the presence of hydroxyl groups can influence the antibacterial activity of hydroxyanthraquinone derivatives. rsc.org

Investigation of Intercalation Properties with Biomolecules

A significant aspect of the biological activity of many anthraquinone derivatives is their ability to bind to nucleic acids, particularly DNA. innovareacademics.in The primary mode of this non-covalent interaction is intercalation, where the planar aromatic ring system of the anthraquinone molecule inserts itself between the base pairs of the DNA double helix. innovareacademics.inrsc.orgnih.gov This insertion causes structural perturbations in the DNA, such as local unwinding and elongation of the helix, which can interfere with the binding of DNA-processing enzymes and disrupt essential cellular functions like replication and transcription. rsc.orgmdpi.com

The stability of the DNA-intercalator complex is often enhanced by electrostatic interactions between cationic side chains on the anthraquinone derivative and the negatively charged phosphate (B84403) backbone of the DNA. innovareacademics.in Anthraquinone derivatives have shown a preference for intercalating at specific DNA sequences, often favoring GC-rich regions. innovareacademics.in Some derivatives have also been found to bind to and stabilize G-quadruplex structures in DNA, which are found in telomeric regions and are implicated in cancer cell proliferation. innovareacademics.in The study of these interactions is crucial for understanding the therapeutic potential of anthraquinones, particularly in cancer treatment. researchgate.netinnovareacademics.in

The substitution pattern on the anthraquinone core significantly influences its chemical properties and biological activity, including its ability to intercalate with DNA. The presence of methoxy (B1213986) groups, as in this compound, can affect the electronic properties and steric hindrance of the molecule.

Enzymatic and Cellular Pathway Modulation by Anthraquinones

Anthraquinone derivatives exert significant effects on various cellular processes, most notably the inhibition of cell growth. researchgate.netresearchgate.net This is a key aspect of their potential as anticancer agents. nih.govrsc.org The cytotoxic effects of anthraquinones are often mediated through the induction of apoptosis, or programmed cell death. dovepress.com

For instance, this compound has been shown to induce cytotoxicity in cancer cell lines such as MCF-7 and K-562. The underlying mechanism involves the modulation of cell signaling pathways and gene expression, which ultimately leads to apoptosis in tumor cells. Some anthraquinone derivatives have been observed to cause cell cycle arrest, often at the G2/M phase, preventing cancer cells from progressing through mitosis and proliferating. rsc.org

The ability of anthraquinones to inhibit cell growth is also linked to their capacity to induce oxidative stress through the generation of reactive oxygen species (ROS). smolecule.com This can trigger cellular damage and activate apoptotic pathways. researchgate.net Furthermore, some anthraquinones can inhibit the activity of crucial enzymes involved in cell proliferation and survival. smolecule.com The specific cellular outcomes depend on the concentration of the compound, the cell type, and the duration of exposure. smolecule.com

Table of Research Findings on Anthraquinone Derivatives

| Compound | Biological Activity | Cell Line/Organism | Observed Effect | IC₅₀/MIC |

|---|---|---|---|---|

| This compound | Antibacterial | Salmonella strains | Inhibition of bacterial growth | 8–256 µg/mL |

| This compound | Cytotoxic | MCF-7 (breast cancer), K-562 (chronic myeloid leukemia) | Induction of apoptosis | N/A |

| 1,3-Dimethoxyanthraquinone (B157787) | Cytotoxic | MCF-7 (breast cancer), K-562 (chronic myeloid leukemia) | Inhibition of cell proliferation | 6.50 µg/mL (MCF-7), 5.90 µg/mL (K-562) mdpi.com |

| Damnacanthal | Cytotoxic | MCF-7 (breast cancer), K-562 (chronic myeloid leukemia) | Inhibition of cell proliferation | 3.80 µg/mL (MCF-7), 5.50 µg/mL (K-562) mdpi.com |

| 1,3-Dihydroxyanthraquinone | Cytotoxic | MCF-7 (breast cancer), K-562 (chronic myeloid leukemia) | Inhibition of cell proliferation | 19.70 µg/mL (MCF-7), 14.50 µg/mL (K-562) mdpi.com |

Computational Chemistry Applications in 1,8 Dimethoxyanthraquinone Research

Molecular Modeling and Simulation Techniques

Molecular modeling and simulation techniques are pivotal in elucidating the structural and electronic characteristics of 1,8-dimethoxyanthraquinone and its interactions with biological systems.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in analyzing the electronic structure of anthraquinone (B42736) derivatives, including this compound. jcesr.orgrsc.orgharvard.edu These calculations provide valuable information on molecular orbitals, charge distribution, and reactivity.

DFT studies have been employed to predict the electrochemical windows of numerous anthraquinone derivatives. jcesr.org A key finding from these computational investigations is the relationship between the Lowest Unoccupied Molecular Orbital (LUMO) energy and the reduction potential, which serves as a descriptor for screening new derivatives. jcesr.org For instance, computational analyses have shown that the introduction of electron-donating groups, such as methoxy (B1213986) groups, can influence the redox properties of the anthraquinone core. jcesr.orgresearchgate.net

Computational studies on substituted anthraquinones have revealed that the positions of substituents significantly impact their electronic and optical properties. aip.org DFT calculations have been used to determine properties like the heat of formation for methoxy-substituted anthraquinones, providing insights into their thermodynamic stability. nih.gov

| Property | Value | Method |

| Molecular Weight | 268.26 g/mol | PubChem 2.2 |

| XLogP3-AA | 2.8 | XLogP3 3.0 |

| Exact Mass | 268.07355886 Da | PubChem 2.2 |

| Polar Surface Area | 52.6 Ų | Cactvs 3.4.8.18 |

| Complexity | 371 | Cactvs 3.4.8.18 |

| Data sourced from PubChem. |

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations are crucial for understanding its interactions with protein targets, which is fundamental for its potential pharmacological applications.

Studies have shown that the 1,8-dimethoxy substitution can create steric hindrance, which may reduce the binding affinity of the compound in molecular docking studies when compared to its mono-methoxy or hydroxylated counterparts. For example, docking studies have revealed that this compound has a lower binding energy compared to 2-hydroxy-1-methoxyanthraquinone, which is attributed to unfavorable steric interactions.

In silico docking has been utilized to screen anthraquinones against various pathogenic bacterial target proteins. These studies help in identifying potential bioactive compounds and understanding their mechanism of action at a molecular level.

Computational Studies on Reaction Mechanisms

Computational methods are also applied to investigate the mechanisms of chemical reactions involving this compound. These studies can elucidate reaction pathways, transition states, and the influence of substituents on reactivity.

For instance, the reduction of this compound has been a subject of interest. While experimental studies report the formation of various products depending on the reaction conditions, computational studies can provide a rationale for these observations. For example, the reduction of some peri-substituted anthraquinones, including this compound, can lead to the formation of anthrones. researchgate.net Computational chemistry can model the reaction intermediates and transition states to explain the preference for this pathway over the formation of dihydro diols, which are observed for other anthraquinone derivatives. researchgate.net

Furthermore, computational studies have been used to understand the hydrolysis of this compound under acidic conditions to yield 1,8-dihydroxyanthraquinone. nih.gov DFT calculations can model the protonation steps and the subsequent nucleophilic attack by water, providing a detailed mechanistic picture of the demethylation process.

In Silico Screening and Prediction of Bioactivity

In silico screening has become a powerful tool in drug discovery to identify lead compounds from large databases. For this compound and its analogs, these methods are used to predict their biological activities and pharmacokinetic properties.

Virtual screening of anthraquinone libraries using molecular docking has been performed to identify potential inhibitors of various enzymes. rsc.org For example, a study involving the in silico screening of 114 anthraquinones aimed to identify inhibitors of phosphopantetheine adenylyltransferase (PPAT), an enzyme found in bacteria. rsc.org Such screenings can pinpoint promising candidates for further experimental validation.

Beyond predicting binding affinity, computational tools are also used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of compounds, which are crucial for their development as drugs. These predictions help in assessing the druglikeness of this compound and its derivatives.

Computational Approaches to Material Design

Computational approaches are increasingly being used to design novel materials with specific properties. Anthraquinone derivatives, including this compound, are being explored for various material applications, such as in organic electronics and batteries, and computational studies play a key role in this area.

DFT calculations are employed to screen and design anthraquinone-based materials for applications like rechargeable Li-ion batteries. These studies investigate how substituents, such as methoxy groups, affect the redox potential and the stability of the lithiated derivatives. The calculations can guide the design of new derivatives with improved performance characteristics.

In the field of organic electronics, computational studies are used to explore the potential of anthraquinone derivatives as n-type organic semiconductors. aip.org By calculating properties like electron affinity, reorganization energy, and charge transport parameters, researchers can predict the performance of these materials in electronic devices. These computational insights are invaluable for the rational design of new organic materials based on the this compound scaffold.

Advanced Materials Science Research and Applications of Anthraquinone Derivatives

Role of 1,8-Dimethoxyanthraquinone as a Precursor in Materials Synthesis

This compound is a pivotal intermediate compound in the field of materials chemistry, primarily serving as a precursor for the synthesis of more complex organic molecules and advanced materials. Its anthraquinone (B42736) core, functionalized with two methoxy (B1213986) groups at the 1 and 8 positions, provides a versatile platform for building intricate molecular architectures. The synthesis of this precursor typically involves the methylation of 1,8-dihydroxyanthraquinone.

A significant application of this compound is in the synthesis of triptycene-based structures. Triptycenes are rigid, three-dimensional molecules with unique properties that make them valuable in various fields of materials science. The synthesis process often involves the reduction of this compound to 1,8-dimethoxyanthracene (B13136573), which then undergoes a Diels-Alder reaction to form the triptycene (B166850) skeleton. For example, a four-step, column-free synthesis of 1,8-dihydroxytriptycene commences with the methylation of 1,8-dihydroxyanthraquinone to yield this compound (95% yield), which is then reduced to 1,8-dimethoxyanthracene (96% yield). This anthracene (B1667546) derivative is a key component in creating triptycene-based ligands designed for modeling the active sites of diiron enzymes.

Furthermore, this compound is a starting material for producing other complex anthracene derivatives and tetrahydroxytetraphenylene compounds. Its structural simplicity and functional versatility also make it a subject of exploration in pharmaceutical synthesis. The ability to undergo hydrolysis back to 1,8-dihydroxyanthraquinone (danthron) under strongly acidic conditions is another chemical property exploited in synthetic routes.

| Precursor | Reagents | Product | Application of Product | Reference |

|---|

| This compound | 1. Zinc dust, NaOH(aq) 2. Benzyne (B1209423) precursor (Diels-Alder) 3. BBr₃ | 1,8-Dihydroxytriptycene | Triptycene-based ligands, advanced molecular frameworks | | | This compound | 1. Zinc, NaOH(aq) 2. 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, CsF (Diels-Alder) 3. BBr₃ | 1,8-Dihydroxytriptycene (Diol 12) | Precursor for triptycene-bis(peptide) hybrids | | | This compound | H₂SO₄, Acetic Acid | 1,8-Dihydroxyanthraquinone | Precursor for anticancer agents | | | This compound | Zinc, Acetic Acid | 1,8-Dimethoxy-9,10-dihydroanthracene | Intermediate for organic opto-electronic materials | |

Anthraquinone Derivatives in Organic Electronics

Anthraquinone (AQ) and its derivatives have been identified as highly promising lead structures for a multitude of applications in the field of organic electronics. Their rigid, planar, and π-conjugated structure, combined with reliable redox properties and chemical stability, makes them suitable for use in various electronic devices. Research has focused on these compounds for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) devices.

The electronic properties of anthraquinone derivatives can be finely tuned by modifying their molecular structure, such as by adding electron-withdrawing or electron-donating groups. For instance, the incorporation of trifluoromethyl groups can significantly enhance properties like electron mobility. Computational studies using density functional theory (DFT) have been instrumental in exploring the optoelectronic characteristics of various AQ derivatives, helping to predict their potential and guide the design of new high-performance materials. These studies analyze how different substituents and their positions on the anthraquinone core affect the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are crucial for charge injection and transport in electronic devices.

Anthraquinone derivatives are particularly noted for their potential as n-type organic semiconductors, a class of materials that is less common but essential for the development of complementary circuits in organic electronics. The inherent electron-accepting nature of the anthraquinone core facilitates the transport of electrons. The development of n-type organic small molecule semiconductors is of significant interest for their application in devices like n-channel OFETs.

This compound itself is recognized for its potential in organic semiconductor applications due to its conjugated structure that facilitates electron transfer processes and its ability to undergo redox reactions. Research has shown that new anthraquinone derivatives can be prepared to act as the active layers in OFETs, exhibiting good n-type characteristics. For example, attaching trifluoromethylethynyl groups to the anthraquinone core has been shown to produce n-type semiconductors with field-effect mobilities suitable for solution-processed OFETs. The strategic design of these molecules, including the choice and placement of substituent groups, provides a direct path to creating high-performance n-type semiconductors for the next generation of organic electronic devices.

| Anthraquinone Derivative Type | Investigated Property | Potential Application | Reference |

|---|---|---|---|

| Trifluoromethylethynylated Anthraquinones | n-type behavior, field-effect mobilities up to 0.28 cm²/Vs | Solution-processed Organic Field-Effect Transistors (OFETs) | |

| General Anthraquinone Derivatives | Good n-type characteristics | Active layers in Organic Field-Effect Transistors (OFETs) | |

| Anthraquinone Crystals | n-type organic semiconductors | Organic Photovoltaics (OPVs), Organic Light-Emitting Diodes (OLEDs) | |

| This compound | Facilitates electron transfer via redox reactions | Organic semiconductors |

Research on Polymeric Materials Incorporating Anthraquinone Moieties

The incorporation of anthraquinone moieties into polymer chains is a significant area of research aimed at developing advanced functional materials. These polymers combine the desirable properties of the anthraquinone unit, such as redox activity and chemical stability, with the processability and mechanical integrity of polymers. A key advantage of polymeric anthraquinone systems over small-molecule monomers is their enhanced stability, particularly in applications like batteries where the solubility of small molecules in electrolytes can be a problem.

Researchers have developed various anthraquinone-based polymers, including conjugated microporous polymers (CMPs), for high-performance applications. For instance, CMPs containing anthraquinone redox-active units have been successfully used as organic cathodes in lithium-ion batteries (LIBs). Anthraquinone-based conjugated organic polymers have also been designed for photocatalysis, where the anthraquinone units act as electron acceptors (O₂ reduction centers) to facilitate the production of hydrogen peroxide from water and oxygen. The synthesis of high-molecular-weight polymers containing anthraquinone units is an active field, with studies confirming that these polymeric compounds often exhibit superior properties compared to their monomeric counterparts.

The synthesis of polymers containing anthraquinone units can be achieved through various strategies. One approach involves the creation of polymerizable anthraquinone-based monomers, which can then be incorporated into copolymers. For example, new series of methacrylated anthraquinone dyes have been synthesized. These monomers contain polymerizable functionalities, allowing them to be covalently bonded within a polymer structure, which can act as cross-linking agents.

Another major strategy is the direct polymerization of anthraquinone-containing monomers to form homopolymers or copolymers. Techniques like direct arylation polycondensation (DArP) have been used to synthesize copolymers with a donor-acceptor architecture, where anthraquinone serves as an acceptor moiety. This method has been employed to create polymers for applications in photoelectrochemical water splitting. Additionally, random copolymers have been synthesized via radical polymerization of functionalized anthraquinone and other monomers, such as styrene (B11656) and lignin (B12514952) model units, to study intramolecular electron transfer processes. These synthetic methodologies allow for the creation of a wide range of polymeric materials with tailored properties based on the versatile anthraquinone scaffold.

| Polymer Type | Monomers | Synthesis Method | Application | Reference |

|---|---|---|---|---|

| Methacrylated Copolymers | Methacrylated anthraquinone dyes (red, green, blue) | Nucleophilic aromatic substitution and subsequent methacrylation, followed by copolymerization | Colored polymeric materials (e.g., for medical implants) | |

| D–A1–D–A2 Copolymers (PAQTDPP, PAQBTDPP) | Anthraquinone (A1), Diketopyrrolopyrrole (A2), Thiophene/Bithiophene (D) | Direct Heteroarylation Polycondensation (DArP) | Photoanodes for visible light water splitting | |

| Random Copolymers | Functionalized anthraquinone, β-O-4 lignin model monomers, Styrene | Radical Polymerization (AIBN initiator) | Investigating electron transfer mechanisms | |

| Conjugated Microporous Polymers (Py-A-CMP, TPE-A-CMP) | Pyrene/Tetraphenylethylene and Anthraquinone moieties | Not specified | Organic cathodes for Lithium-Ion Batteries (LIBs) | |

| Conjugated Organic Polymer (AQTT-COP) | 2,6-dibromoanthraquinone, 2,4,6-tris(4-ethynylphenyl)-1,3,5-triazine | Sonogashira cross-coupling reaction | Photocatalytic H₂O₂ production |

Exploration in Dye and Pigment Development (Research Focus)

Anthraquinone and its derivatives represent one of the most important classes of industrial colorants, second only to azo dyes. They are valued for their brightness and stability. This compound, in particular, is utilized as an intermediate in the production of various dyes and pigments. The anthraquinone structure forms the chromophore for a wide range of colors, and its derivatives are used to color both natural fibers like cotton and synthetic materials.

Modern research in this area is focused on creating advanced, functional dyes. A key research direction is the development of polymerizable dyes. Traditional methods of coloring polymers involve physically mixing dyes or pigments into the polymer matrix, which can lead to the colorant diffusing or leaching out over time. To overcome this, scientists are synthesizing novel anthraquinone dyes that have been modified to include polymerizable groups, such as methacrylate (B99206) moieties.